Cas no 2138186-31-7 (1-methyl-3-phenyl-1H-pyrazole-5-sulfonyl fluoride)

1-Methyl-3-phenyl-1H-pyrazole-5-sulfonyl fluoride is a specialized sulfonyl fluoride derivative used primarily as a reactive intermediate in medicinal chemistry and chemical biology. Its key advantage lies in its ability to act as a selective sulfonylation reagent, particularly in the modification of proteins and small molecules, owing to the electrophilic nature of the sulfonyl fluoride group. This compound exhibits stability under typical handling conditions while remaining highly reactive toward nucleophiles, making it valuable for covalent inhibitor design and activity-based protein profiling. Its phenyl and pyrazole moieties further enhance its utility in structure-activity relationship studies, offering a balance of reactivity and structural diversity for targeted applications.
1-methyl-3-phenyl-1H-pyrazole-5-sulfonyl fluoride structure
2138186-31-7 structure
Product Name:1-methyl-3-phenyl-1H-pyrazole-5-sulfonyl fluoride
CAS No:2138186-31-7
MF:C10H9FN2O2S
MW:240.254064321518
CID:6128141
PubChem ID:137949133
Update Time:2025-06-13

1-methyl-3-phenyl-1H-pyrazole-5-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • 2138186-31-7
    • 1-methyl-3-phenyl-1H-pyrazole-5-sulfonyl fluoride
    • EN300-728385
    • Inchi: 1S/C10H9FN2O2S/c1-13-10(16(11,14)15)7-9(12-13)8-5-3-2-4-6-8/h2-7H,1H3
    • InChI Key: LGVNVZJFJQVQCS-UHFFFAOYSA-N
    • SMILES: S(C1=CC(C2C=CC=CC=2)=NN1C)(=O)(=O)F

Computed Properties

  • Exact Mass: 240.03687687g/mol
  • Monoisotopic Mass: 240.03687687g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 335
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 60.3Ų

1-methyl-3-phenyl-1H-pyrazole-5-sulfonyl fluoride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-728385-1.0g
1-methyl-3-phenyl-1H-pyrazole-5-sulfonyl fluoride
2138186-31-7
1g
$0.0 2023-06-06

Additional information on 1-methyl-3-phenyl-1H-pyrazole-5-sulfonyl fluoride

Introduction to 1-methyl-3-phenyl-1H-pyrazole-5-sulfonyl fluoride (CAS No. 2138186-31-7)

1-methyl-3-phenyl-1H-pyrazole-5-sulfonyl fluoride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound, identified by the CAS number 2138186-31-7, belongs to the pyrazole class of heterocyclic compounds, which are widely recognized for their diverse biological activities and industrial significance. The presence of a sulfonyl fluoride group in its molecular structure enhances its reactivity, making it a valuable intermediate in synthetic chemistry and drug development.

The sulfonyl fluoride moiety is particularly noteworthy as it serves as a versatile handle for further functionalization, enabling chemists to tailor the compound for specific applications. In recent years, there has been a growing interest in sulfonyl fluorides due to their role in medicinal chemistry, where they are often employed as key intermediates in the synthesis of bioactive molecules. The 1-methyl-3-phenyl substituents contribute to the compound's stability and reactivity, making it a promising candidate for further derivatization.

Recent advancements in synthetic methodologies have highlighted the utility of 1-methyl-3-phenyl-1H-pyrazole-5-sulfonyl fluoride in the preparation of complex molecular architectures. Researchers have leveraged its reactivity to develop novel scaffolds that exhibit interesting pharmacological properties. For instance, studies have demonstrated its potential in the synthesis of inhibitors targeting various biological pathways, including those relevant to inflammation and cancer. The compound's ability to undergo selective transformations under mild conditions makes it an attractive choice for medicinal chemists seeking efficient synthetic routes.

The pharmaceutical industry has been particularly keen on exploring the therapeutic potential of pyrazole derivatives. The structural motif of 1-methyl-3-phenyl-1H-pyrazole is well-documented for its role in modulating enzyme activity and receptor binding. By incorporating a sulfonyl fluoride group, researchers can enhance the compound's interaction with biological targets, potentially leading to the discovery of new drugs. Preliminary studies have shown that derivatives of this compound exhibit promising activity against enzymes such as kinases and phosphodiesterases, which are implicated in numerous diseases.

In addition to its pharmaceutical applications, 1-methyl-3-phenyl-1H-pyrazole-5-sulfonyl fluoride has found utility in materials science and agrochemical research. The sulfonyl fluoride group can be hydrolyzed or replaced with other functional groups, allowing for the creation of a diverse library of compounds with tailored properties. This flexibility makes it a valuable building block for designing novel materials with specific characteristics, such as enhanced solubility or improved binding affinity.

The synthesis of 1-methyl-3-phenyl-1H-pyrazole-5-sulfonyl fluoride typically involves multi-step organic reactions, starting from commercially available precursors. Advances in catalytic methods have enabled more efficient and scalable production processes, reducing costs and improving yields. These developments have made it more feasible for research laboratories to incorporate this compound into their synthetic pipelines.

One of the most compelling aspects of 1-methyl-3-phenyl-1H-pyrazole-5-sulfonyl fluoride is its role as a key intermediate in drug discovery programs. Researchers are increasingly leveraging computational methods to predict the biological activity of novel compounds before synthesizing them. The structural features of this compound make it an ideal candidate for virtual screening campaigns aimed at identifying potential lead molecules for further optimization.

The sulfonyl fluoride group is particularly useful in medicinal chemistry because it can be readily converted into other functional moieties through nucleophilic substitution reactions. This property allows chemists to explore a wide range of chemical space, enabling the rapid design and synthesis of new analogs with improved pharmacokinetic profiles. Such transformations are crucial for developing drugs that are both effective and safe.

In conclusion, 1-methyl-3-phenyl-1H-pyrazole-5-sulfonyl fluoride (CAS No. 2138186-31-7) represents a significant advancement in synthetic chemistry and drug development. Its unique structural features and reactivity make it a valuable tool for researchers working on pharmaceuticals, materials science, and agrochemicals. As our understanding of molecular interactions continues to grow, compounds like this will play an increasingly important role in shaping the future of chemical research and innovation.

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